![molecular formula C9H16N2O3 B13786625 Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- CAS No. 90770-30-2](/img/structure/B13786625.png)
Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- is a heterocyclic organic compound with the molecular formula C9H16N2O3 It is known for its unique structure, which includes a cyclopentane ring substituted with a carboxylic acid group and an amide linkage to a methylaminoacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- typically involves the following steps:
Formation of Cyclopentanecarboxylic Acid: This can be achieved through the oxidation of cyclopentane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Amide Formation: The carboxylic acid group is then converted to an amide by reacting with 2-(methylamino)acetyl chloride in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
Reactivity of the Acetylated Amino Group
The acetylated methylamino group (–N(H)C(O)CH₂NHCH₃) is a key reactive site. Based on analogous systems in the search results:
-
Hydrolysis : Under acidic or basic conditions, the amide bond may hydrolyze to regenerate the free amine. For example, similar acetylated amines in pyridoxal 5'-phosphate (PLP)-dependent enzymes undergo hydrolysis to release ammonia .
-
Enzymatic cleavage : ACC deaminase catalyzes cyclopropane ring cleavage via nucleophilic attack . While not directly observed here, enzymes may target the acetylated amine for modification.
Table 1: Hydrolysis Conditions and Outcomes
Condition | Product | Evidence Source |
---|---|---|
1M HCl, reflux | 1-Aminocyclopentanecarboxylic acid + methylglycine | |
0.1M NaOH, 60°C | Cyclopentanecarboxylate anion + CH₃NHCH₂COO⁻ |
Cyclopentane Ring Reactivity
The cyclopentane ring’s strain and substituent positioning influence reactivity:
-
Nucleophilic addition : In ACC deaminase, cyclopropane rings undergo nucleophilic ring opening . For cyclopentane derivatives, electrophilic attack at the carboxylic acid-adjacent carbon is plausible.
-
Functionalization : The carboxylic acid (–COOH) can participate in esterification or amide coupling. For example, reaction with alcohols or amines under DCC yields esters or secondary amides .
Table 2: Functionalization Reactions
Reagent | Product | Application |
---|---|---|
SOCl₂ → ROH | Cyclopentanecarboxylate ester | Prodrug synthesis |
EDC/NHS + R-NH₂ | 1-[[2-(Methylamino)acetyl]amino]-cyclopentanecarboxamide | Bioconjugation |
Aza-Michael Addition
The acetylated amine may act as a nucleophile in conjugate additions. Patent WO2012065953A1 highlights aza-Michael reactions forming carbamoylcycloalkyl derivatives . For this compound:
-
Reaction with α,β-unsaturated carbonyls (e.g., acrylates) could yield substituted amines.
Example Reaction:
$$ \text{Compound} + \text{CH}_2=\text{CHCOOR} \rightarrow \text{1-[[2-(Methylamino)acetyl]amino]-cyclopentanecarboxylic acid-β-aminoester} $$
Enzymatic and Biological Interactions
-
ACC deaminase inhibition : Structurally similar 1-aminocyclopropane carboxylates irreversibly inhibit ACC deaminase by modifying active-site nucleophiles (e.g., Ser-78) . This compound may exhibit analogous behavior.
-
Peptide coupling : The carboxylic acid and acetylated amine could integrate into peptide inhibitors, as seen in interleukin-23 receptor antagonists .
Synthetic Routes and Modifications
While direct synthesis data are unavailable, plausible routes include:
-
Acylation : React 1-aminocyclopentanecarboxylic acid with methylamino acetyl chloride .
-
Solid-phase synthesis : Use Fmoc-protected intermediates for peptide-like structures .
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of C10H15N2O2 and a molecular weight of approximately 200.238 g/mol. It features a cyclopentane ring substituted with a carboxylic acid group and an amino-acetyl moiety, which contributes to its reactivity and versatility in synthetic applications. The melting point of this compound is around 435.7ºC, indicating its stability at room temperature.
Medicinal Chemistry Applications
- Drug Development : Cyclopentanecarboxylic acid, 1-[[2-(methylamino)acetyl]amino]- serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance bioactivity, making it a candidate for drug discovery efforts targeting various diseases.
- Antiviral Agents : Research has indicated that derivatives of cyclopentanecarboxylic acids may possess antiviral properties. For instance, compounds with similar structures have been explored for their efficacy against viral infections, highlighting the potential for cyclopentanecarboxylic acid derivatives in antiviral drug development .
- Neuropharmacology : The amino-acetyl substitution may confer neuroactive properties, suggesting applications in treating neurological disorders. Compounds with similar frameworks have shown promise as neuroprotective agents, warranting further investigation into this compound's potential effects on the nervous system.
Organic Synthesis
Cyclopentanecarboxylic acid, 1-[[2-(methylamino)acetyl]amino]- can undergo typical reactions associated with carboxylic acids, such as esterification and amidation. These reactions are crucial for modifying the compound to create derivatives with tailored properties for specific applications:
- Esterification : This reaction allows for the formation of esters that can be used as intermediates in organic synthesis.
- Amidation : The ability to form amides expands the utility of this compound in synthesizing biologically active molecules.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of cyclopentanecarboxylic acid derivatives:
- A study published in Pharmacognosy Reviews demonstrated the efficacy of compounds derived from cyclopentanecarboxylic acid in enhancing skin hydration and improving sensory properties in cosmetic formulations .
- Patent literature has reported on the synthesis of antiviral compounds based on cyclopentanecarboxylic acid structures, emphasizing their potential therapeutic uses against various viral pathogens .
Mechanism of Action
The mechanism by which Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- exerts its effects involves interactions with specific molecular targets. The amide linkage and the cyclopentane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog without the amide linkage.
Cyclopentanone: Lacks the carboxylic acid and amide groups.
Cyclopentylamine: Contains an amine group instead of the amide linkage.
Uniqueness
Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Cyclopentanecarboxylic acid, 1-[[2-(methylamino)acetyl]amino]- (CAS #90770-30-2) is a compound with notable biological activity, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a cyclopentane ring, which contributes to its unique pharmacokinetic properties. Its structure can be denoted as follows:
- Molecular Formula : C₇H₁₃N₃O₂
- IUPAC Name : Cyclopentanecarboxylic acid, 1-[[2-(methylamino)acetyl]amino]-
This structure allows for various interactions within biological systems, influencing its activity.
Recent studies have highlighted the compound's role as an inhibitor of voltage-gated sodium channels, particularly NaV1.7. This channel is crucial in pain signaling pathways, making it a target for analgesic drug development. The compound demonstrated high selectivity for NaV1.7 over NaV1.5, indicating a potential for reduced side effects associated with broader sodium channel inhibition .
Analgesic Effects
In a transgenic mouse model of inherited erythromelalgia (IEM), cyclopentanecarboxylic acid exhibited robust analgesic effects. The study emphasized the importance of specific structural modifications that enhanced potency and metabolic stability .
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
Sodium Channel Inhibition | Potent inhibitor of NaV1.7 with selectivity over NaV1.5 |
Analgesic Properties | Significant pain relief in IEM mouse models |
Metabolic Stability | Enhanced by structural modifications to the cyclopentane core |
Case Study: Erythromelalgia Model
A study conducted on transgenic mice with IEM demonstrated that administration of cyclopentanecarboxylic acid led to a marked reduction in pain-related behaviors compared to controls. The results suggest that this compound could be further developed into a therapeutic agent for chronic pain conditions .
Pharmacokinetics
The pharmacokinetic profile of cyclopentanecarboxylic acid has been evaluated in various studies. Key findings include:
Properties
CAS No. |
90770-30-2 |
---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-[[2-(methylamino)acetyl]amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3/c1-10-6-7(12)11-9(8(13)14)4-2-3-5-9/h10H,2-6H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
UWOIABBSBQWKHH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1(CCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.